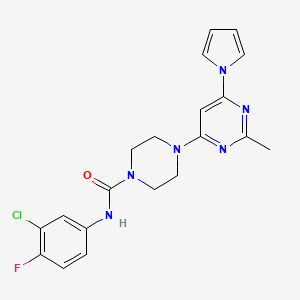
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20ClFN6O and its molecular weight is 414.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide, commonly referred to as compound 1421455-40-4, is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
The molecular formula of this compound is C20H19ClFN5O, with a molecular weight of approximately 399.8 g/mol. The structural features include a piperazine ring, a pyrimidine moiety, and a chloro-fluoro substituted phenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClFN5O |
| Molecular Weight | 399.8 g/mol |
| CAS Number | 1421455-40-4 |
Anticancer Properties
Recent studies indicate that compounds with similar structural features to this compound exhibit potent anticancer activities. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
A specific study demonstrated that related compounds displayed significant growth inhibition against HT29 colon cancer cells, suggesting that the presence of the pyrimidine and piperazine components may enhance cytotoxicity . The structure-activity relationship (SAR) analysis indicated that halogen substitutions (like chloro and fluoro) are critical for enhancing anticancer activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by findings that pyrrole-containing compounds can inhibit bacterial DNA gyrase, which is essential for bacterial replication . This mechanism suggests that this compound may possess antibacterial properties worth investigating.
Neuropharmacological Effects
Piperazine derivatives have been studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The interaction of piperazine with serotonin receptors has been well-documented, indicating potential applications in treating mood disorders . Compounds similar to this compound could exhibit these effects due to their structural analogies.
Case Study 1: Anticancer Activity in HT29 Cells
In a controlled study, researchers synthesized several pyrimidine derivatives and evaluated their cytotoxic effects on HT29 human colon cancer cells. The most active compounds were those containing halogenated phenyl groups, which resulted in IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. This highlights the potential of this compound as a lead compound for further development .
Case Study 2: Antimicrobial Screening
A series of pyrrole-based compounds were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited promising antimicrobial properties, particularly against resistant strains .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O/c1-14-23-18(26-6-2-3-7-26)13-19(24-14)27-8-10-28(11-9-27)20(29)25-15-4-5-17(22)16(21)12-15/h2-7,12-13H,8-11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKUANPFMKJBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














